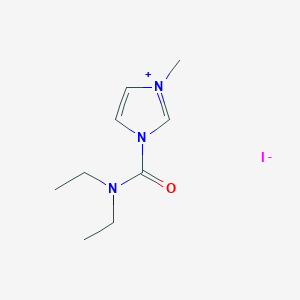
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylcarbamoyl group and the iodide ion in its structure imparts unique properties to this compound, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with diethylcarbamoyl chloride in the presence of a base, followed by the addition of iodine or an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mechanism of Action
The mechanism by which 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The diethylcarbamoyl group can interact with active sites of enzymes, inhibiting their activity. The iodide ion can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Methyl-3-octylimidazolium tetrafluoroborate
These compounds share similar structural features but differ in their substituents and counterions, which can significantly affect their properties and applications. For example, 1-Butyl-3-methylimidazolium chloride is commonly used as an ionic liquid with excellent solvation properties, while 1-Ethyl-3-methylimidazolium bromide is known for its use in electrochemical applications.
Properties
Molecular Formula |
C9H16IN3O |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
N,N-diethyl-3-methylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C9H16N3O.HI/c1-4-11(5-2)9(13)12-7-6-10(3)8-12;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DCTBFMWKZPARQM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)N1C=C[N+](=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



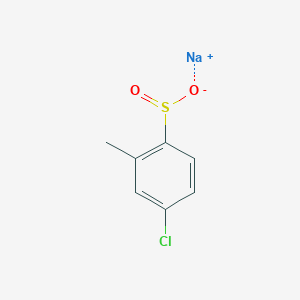
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
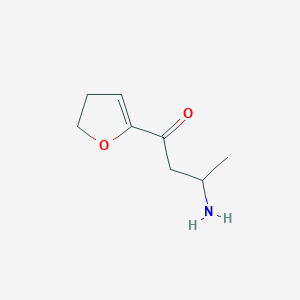
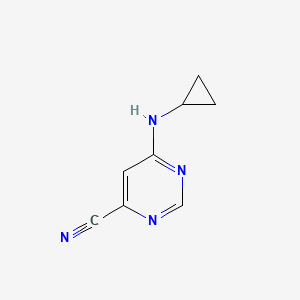
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
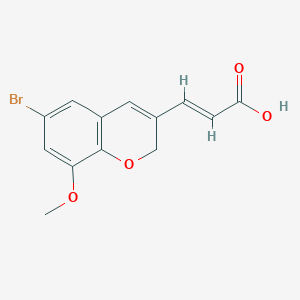
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
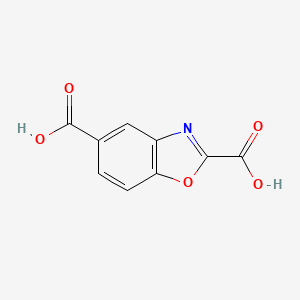
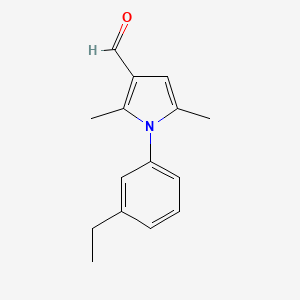

![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
